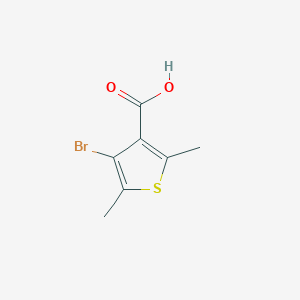
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2,5-dimethylthiophene-3-carboxylic acid” is a chemical compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 . It is used in scientific research and has unique properties that make it valuable for various applications, such as organic synthesis and pharmaceutical development.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of “4-Bromo-2,5-dimethylthiophene-3-carboxylic acid” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2nd and 5th positions with methyl groups, at the 3rd position with a carboxylic acid group, and at the 4th position with a bromine atom .Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
4-Bromo-2,5-dimethylthiophene-3-carboxylic acid serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create novel drug candidates or modify existing compounds. Its unique structure can influence drug properties such as solubility, bioavailability, and binding affinity. By incorporating this compound into drug design, scientists explore potential therapeutic agents for various diseases .
Materials Science and Organic Electronics
This compound finds applications in materials science, particularly in the development of organic electronic devices. Its conjugated structure makes it suitable for use in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells. Researchers investigate its electronic properties, charge transport behavior, and stability to enhance device performance. The incorporation of 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid contributes to advancements in flexible and efficient electronic materials .
Catalysis and Synthetic Chemistry
As a functionalized thiophene derivative, this compound participates in catalytic reactions. Researchers explore its potential as a ligand or catalyst in cross-coupling reactions, C-H activation, and other transformations. Its unique substitution pattern influences reactivity and selectivity. By understanding its behavior, chemists can design more efficient synthetic routes and access complex molecules .
Agrochemicals and Crop Protection
The field of agrochemicals benefits from 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid. It serves as a building block for designing fungicides, herbicides, and insecticides. Researchers investigate its impact on pests, plant pathogens, and weed control. By modifying its structure, they aim to develop environmentally friendly and effective crop protection agents.
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in biological imaging and diagnostics. Researchers explore the fluorescence properties of 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid by attaching fluorophores to its core. These probes can selectively bind to specific cellular targets, aiding in visualizing biological processes, detecting diseases, and studying cellular dynamics .
Functional Coatings and Surface Modification
Surface modification is essential in materials engineering. This compound contributes to functional coatings, such as corrosion inhibitors, anti-fouling agents, and hydrophobic layers. Researchers investigate its compatibility with different substrates and its ability to enhance material properties. By incorporating 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid, they create surfaces with tailored functionalities .
Mecanismo De Acción
Target of Action
The primary targets of 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid are currently unknown . This compound belongs to the class of organic compounds known as thiophene carboxylic acids . These compounds are characterized by a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .
Mode of Action
Other thiophene derivatives have been shown to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives are known to play a role in various biological processes, including anti-inflammatory, antimicrobial, and anticancer activities .
Result of Action
Other thiophene derivatives have been shown to have various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Propiedades
IUPAC Name |
4-bromo-2,5-dimethylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-5(7(9)10)6(8)4(2)11-3/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIDTNDGGKOVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518330-09-1 |
Source


|
| Record name | 4-bromo-2,5-dimethylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2835926.png)


![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2835931.png)
![Ethyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2835932.png)
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B2835933.png)
![(E)-3-(5-bromothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2835934.png)

![(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2835938.png)




![Rel-(3aR,3bS,5s,6aR,6bS)-2-(tert-butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B2835949.png)